N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7, a 3,4-dichlorophenyl group at position 5, and a cyclohexylcarboxamide moiety at position 2. This compound is synthesized via Suzuki–Miyaura cross-coupling or SNAr reactions, as reported for analogous structures .
Properties
IUPAC Name |
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N4O/c21-13-7-6-11(8-14(13)22)15-9-17(20(23,24)25)29-18(27-15)10-16(28-29)19(30)26-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYNQIYFSJUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a substituted pyrazole, followed by its condensation with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and advanced purification techniques such as chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, as promising candidates for cancer therapy. The following sections detail specific findings and case studies related to its anticancer properties.
Case Studies
-
Srinivasulu et al. Study :
- Objective : To evaluate the antitumor activity of disubstituted pyrazolo-pyrimidine analogs.
- Findings : The synthesized derivatives exhibited potent inhibitory activity against CDK2/cyclin E, with select compounds showing significant antiproliferative effects on MCF-7 and K-562 cell lines.
- : Substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold enhanced anticancer activity .
-
Basma et al. Study :
- Objective : Investigate the anticancer effects of pyrazolo-pyridines on various cancer cell lines.
- Findings : Specific derivatives demonstrated cytotoxicity comparable to doxorubicin, inducing apoptosis and cell cycle arrest in HeLa and MCF-7 cells.
- : The electronic properties of substituents significantly influenced the anticancer activity .
Other Therapeutic Applications
Beyond oncology, this compound has potential applications in other therapeutic areas:
Antimicrobial Activity
Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. A study identified a derivative that showed effectiveness against Mycobacterium tuberculosis through high-throughput screening methods . This suggests a broader application in infectious disease treatment.
Optical Applications
The compound's structural characteristics lend themselves to optical applications as well. Pyrazolo[1,5-a]pyrimidines have been explored as fluorescent markers for cellular imaging. Their photophysical properties allow them to act as lipid droplet biomarkers in cancer research .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with its analogues:
Biological Activity
N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS No. 333765-59-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer therapies. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H19Cl2F3N4O
- Molar Mass : 471.30 g/mol
- CAS Number : 333765-59-6
The compound features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties. The presence of chlorine and trifluoromethyl groups enhances its biological activity by influencing electronic properties and steric factors.
This compound has been studied primarily for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced synthesis of prostaglandins, thereby alleviating inflammatory responses.
Key Findings from Research Studies:
- COX-2 Inhibition : The compound exhibits potent inhibitory activity against COX-2, with structure-activity relationship studies indicating that modifications to the pyrazole ring can significantly alter potency and selectivity against COX isoforms .
- Anticancer Activity : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess marked antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition against human lung adenocarcinoma (A549) and gastric cancer cell lines (MKN45), suggesting that this compound may also exhibit similar activities .
Table 1: Biological Activity Summary
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution patterns on the pyrazolo-pyrimidine scaffold are crucial for enhancing biological activity. The presence of electron-withdrawing groups like trifluoromethyl and dichlorophenyl significantly contributes to the overall potency of the compound against targeted enzymes and receptors.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles in terms of absorption, distribution, metabolism, and excretion (ADME). The incorporation of cyclohexyl groups has been associated with improved lipophilicity and bioavailability.
Q & A
Q. What are the critical parameters for synthesizing N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide?
- Methodological Answer : Synthesis involves multi-step procedures starting with pyrazolo[1,5-a]pyrimidine core formation. Key steps include:
- Cyclization : Precursors like enaminones or halopyrimidines are reacted under reflux in solvents such as DMF or ethanol .
- Substituent Introduction : Chlorophenyl and trifluoromethyl groups are added via Suzuki coupling or nucleophilic substitution.
- Carboxamide Attachment : Cyclohexylamine is coupled using EDCI/HOBt in dichloromethane .
- Optimization : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield (typically 50–70%) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for trifluoromethyl (δ ~120–125 ppm in ¹³C) and dichlorophenyl (δ 7.2–7.8 ppm in ¹H) .
- IR : Carboxamide C=O stretch at ~1674 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 399 [M⁺]) confirm molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, dichlorophenyl) influence the compound’s bioactivity?
- Methodological Answer :
- Trifluoromethyl : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) via strong electron-withdrawing effects .
- Dichlorophenyl : Improves π-π stacking with aromatic residues in target proteins (e.g., benzodiazepine receptors), as shown in docking studies .
- Cyclohexyl Carboxamide : Increases solubility while maintaining affinity through conformational flexibility .
- Experimental Validation : Compare IC₅₀ values of analogs in enzyme assays (e.g., KDR kinase inhibition) .
Q. What strategies resolve discrepancies between crystallographic data and computational modeling?
- Methodological Answer :
- X-ray Refinement : Use high-resolution data (R factor < 0.06) to resolve ambiguous torsional angles (e.g., pyrazolo-pyrimidine dihedral angles) .
- DFT Optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths (e.g., C–N: 1.33 Å vs. 1.35 Å observed) to identify steric clashes .
- Dynamic Analysis : Perform molecular dynamics simulations to assess conformational stability in solution vs. crystal states .
Q. How can reaction intermediates be optimized to minimize by-products during synthesis?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to detect impurities (e.g., dehalogenated or over-alkylated species).
- Condition Screening :
| Step | Solvent | Temp. (°C) | Catalyst | Yield Improvement |
|---|---|---|---|---|
| Cyclization | DMF | 100 | None | 60% → 75% |
| Coupling | CH₂Cl₂ | RT | EDCI/HOBt | 50% → 68% |
- Purification : Gradient elution (hexane/EtOAc) on silica gel reduces co-eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
